molecular formula C9H9I2NO3 B14189032 1,2-Diiodo-4-nitro-5-propoxybenzene CAS No. 920504-10-5

1,2-Diiodo-4-nitro-5-propoxybenzene

Cat. No.: B14189032
CAS No.: 920504-10-5
M. Wt: 432.98 g/mol
InChI Key: CQXINUDRNCUMJN-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H8I2NO3 It is a derivative of benzene, where two iodine atoms, a nitro group, and a propoxy group are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-4-nitro-5-propoxybenzene typically involves the iodination of a nitrobenzene derivative. One common method includes the diazotization of 2,6-diiodo-4-nitroaniline followed by treatment with potassium iodide . The reaction conditions often involve the use of concentrated sulfuric acid and phosphoric acid to facilitate the diazotization process. The mixture is then treated with potassium iodide to introduce the iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-nitro-5-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the iodine atoms.

    Reduction: Formation of 1,2-diamino-4-nitro-5-propoxybenzene.

    Oxidation: Formation of 1,2-diiodo-4-nitro-5-propoxybenzaldehyde or 1,2-diiodo-4-nitro-5-propoxybenzoic acid.

Scientific Research Applications

1,2-Diiodo-4-nitro-5-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-nitro-5-propoxybenzene depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diiodo-4-nitrobenzene: Lacks the propoxy group, making it less hydrophobic.

    1,2-Diiodo-4-nitro-5-methoxybenzene: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.

    1,2-Diiodo-4-nitro-5-ethoxybenzene: Contains an ethoxy group, which is shorter than the propoxy group, influencing its steric and electronic properties.

Uniqueness

1,2-Diiodo-4-nitro-5-propoxybenzene is unique due to the presence of both iodine atoms and the propoxy group, which confer distinct chemical properties

Properties

CAS No.

920504-10-5

Molecular Formula

C9H9I2NO3

Molecular Weight

432.98 g/mol

IUPAC Name

1,2-diiodo-4-nitro-5-propoxybenzene

InChI

InChI=1S/C9H9I2NO3/c1-2-3-15-9-5-7(11)6(10)4-8(9)12(13)14/h4-5H,2-3H2,1H3

InChI Key

CQXINUDRNCUMJN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1[N+](=O)[O-])I)I

Origin of Product

United States

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